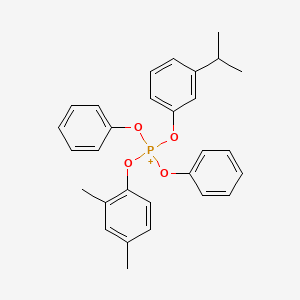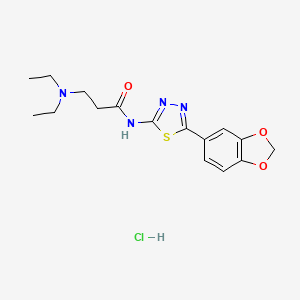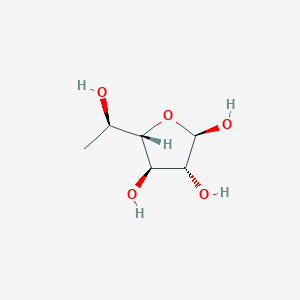
beta-D-Fucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Fucofuranose: is a furanose form of the sugar D-fucose It is a six-carbon sugar with the molecular formula C6H12O5 This compound is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, D-galactose this compound is found in various natural sources, including bacterial polysaccharides and certain glycoproteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Fucofuranose typically involves the reduction of D-galactose derivatives. One common method includes the use of reductase enzymes such as Fcf1 and mutase enzymes like Fcf2 in gram-negative bacteria . The key intermediate in this synthesis is 2,3,5-tri-O-benzoyl-6-bromo-6-deoxy-D-galactono-1,4-lactone, which undergoes reduction, acetylation, and catalytic hydrogenolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific bacterial strains are engineered to overexpress the necessary enzymes for the biosynthesis of this compound from simpler sugar precursors. This method is advantageous due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or nitric acid under controlled conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst to yield deoxy derivatives.
Substitution: Substitution reactions can be carried out using halogenating agents such as thionyl chloride to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various deoxy sugars, halogenated derivatives, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Beta-D-Fucofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Mecanismo De Acción
The mechanism of action of beta-D-Fucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which incorporate it into glycoproteins and glycolipids. These modified molecules play critical roles in cell signaling, immune response, and microbial pathogenicity . The molecular targets include enzymes involved in carbohydrate metabolism and cell wall biosynthesis.
Comparación Con Compuestos Similares
Alpha-D-Fucofuranose: Another furanose form of D-fucose, differing in the configuration at the anomeric carbon.
Beta-D-Fructofuranose: A furanose form of fructose, similar in structure but differing in the type of sugar unit.
D-Galactofuranose: A furanose form of D-galactose, structurally similar but with an additional oxygen atom.
Uniqueness: Beta-D-Fucofuranose is unique due to its deoxy nature, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91443-99-1 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m1/s1 |
Clave InChI |
AFNUZVCFKQUDBJ-DGPNFKTASA-N |
SMILES isomérico |
C[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |
SMILES canónico |
CC(C1C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



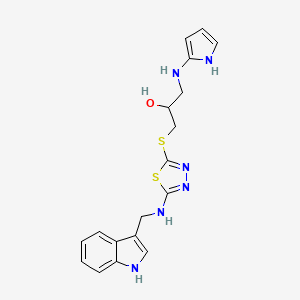
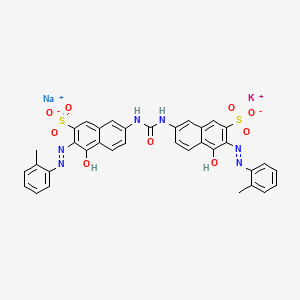
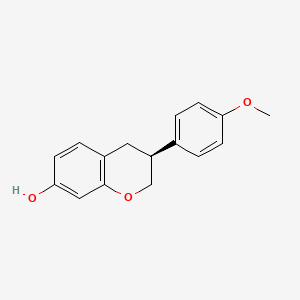
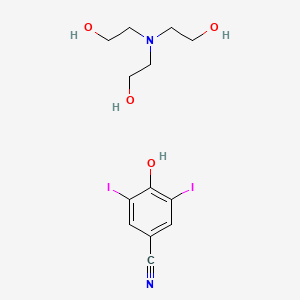
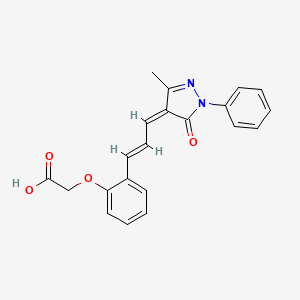

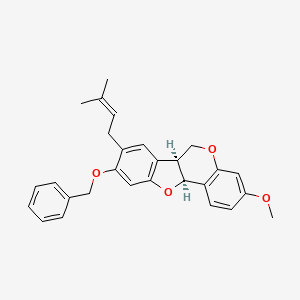


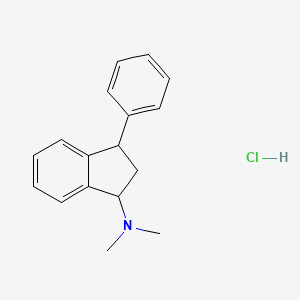
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
